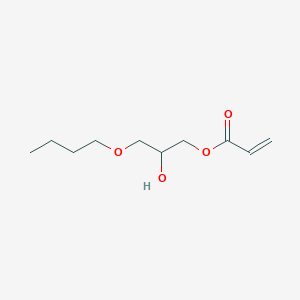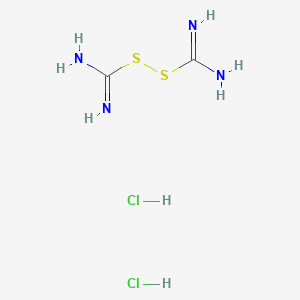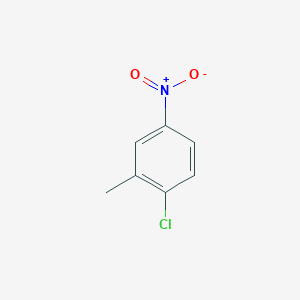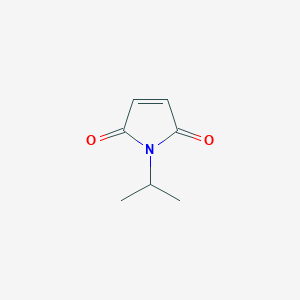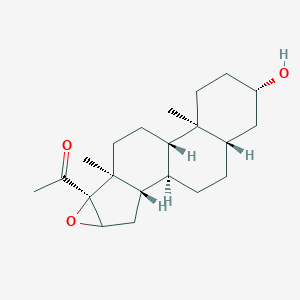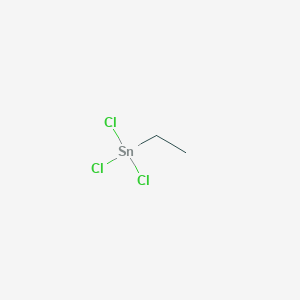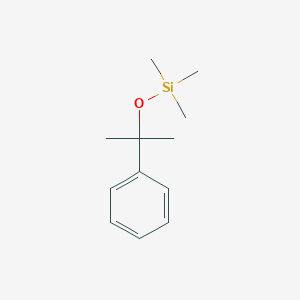
Silane, trimethyl(1-methyl-1-phenylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(1-methyl-1-phenylethoxy)- is an organosilicon compound with the chemical formula C14H23OSi. It is also known as Phenyltrimethoxysilane and is widely used in various scientific research applications. This compound is a colorless liquid that is soluble in organic solvents like ethanol and acetone.
Mecanismo De Acción
Silane, trimethyl(1-methyl-1-phenylethoxy)- acts as a coupling agent between the inorganic and organic phases in nanocomposites. It forms a covalent bond with the inorganic phase and a physical bond with the organic phase. This results in improved mechanical properties and thermal stability of the nanocomposites.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Silane, trimethyl(1-methyl-1-phenylethoxy)-. However, it is considered to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Silane, trimethyl(1-methyl-1-phenylethoxy)- in lab experiments include its ability to improve the mechanical properties and thermal stability of nanocomposites. It is also easy to handle and has a long shelf life. The limitations of using Silane, trimethyl(1-methyl-1-phenylethoxy)- include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Silane, trimethyl(1-methyl-1-phenylethoxy)-. These include:
1. Synthesis of new derivatives of Silane, trimethyl(1-methyl-1-phenylethoxy)- with improved properties.
2. Investigation of the effect of Silane, trimethyl(1-methyl-1-phenylethoxy)- on the mechanical properties and thermal stability of different types of nanocomposites.
3. Development of new applications for Silane, trimethyl(1-methyl-1-phenylethoxy)- in the field of nanotechnology.
4. Investigation of the toxicity and environmental impact of Silane, trimethyl(1-methyl-1-phenylethoxy)-.
Conclusion:
In conclusion, Silane, trimethyl(1-methyl-1-phenylethoxy)- is an important organosilicon compound that is widely used in various scientific research applications. Its ability to improve the mechanical properties and thermal stability of nanocomposites makes it an important material for the development of new materials and technologies. Further research is needed to explore the potential of Silane, trimethyl(1-methyl-1-phenylethoxy)- and to develop new applications for this compound.
Métodos De Síntesis
Silane, trimethyl(1-methyl-1-phenylethoxy)- can be synthesized by the reaction of phenyltriethoxysilane with methanol in the presence of a catalyst like hydrochloric acid. The reaction takes place under reflux conditions and the product is obtained by distillation.
Aplicaciones Científicas De Investigación
Silane, trimethyl(1-methyl-1-phenylethoxy)- is widely used in various scientific research applications. It is used as a coupling agent in the preparation of nanocomposites and as a surface modifier for nanoparticles. It is also used in the synthesis of new materials like organosilicon polymers and resins. Silane, trimethyl(1-methyl-1-phenylethoxy)- is also used in the preparation of coatings and adhesives.
Propiedades
Número CAS |
14629-57-3 |
|---|---|
Nombre del producto |
Silane, trimethyl(1-methyl-1-phenylethoxy)- |
Fórmula molecular |
C12H20OSi |
Peso molecular |
208.37 g/mol |
Nombre IUPAC |
trimethyl(2-phenylpropan-2-yloxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-12(2,13-14(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
Clave InChI |
GQGPHQSOKCFRNK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)O[Si](C)(C)C |
SMILES canónico |
CC(C)(C1=CC=CC=C1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



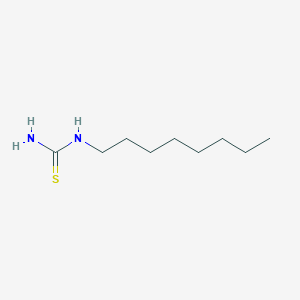
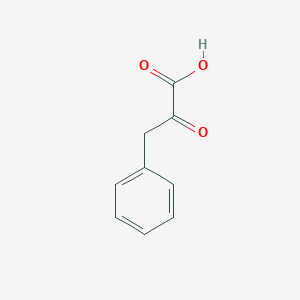
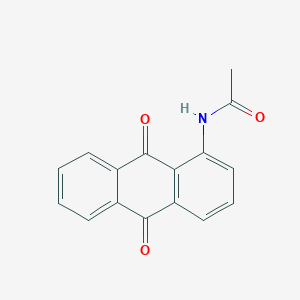
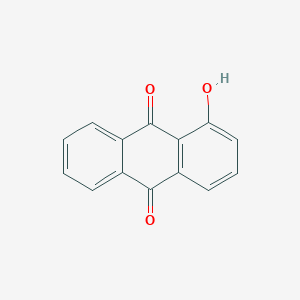
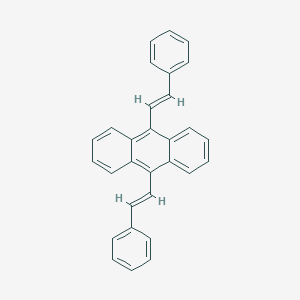
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
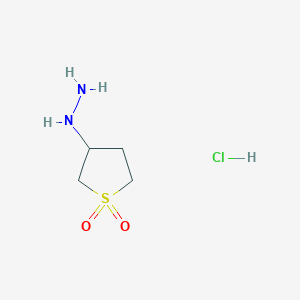
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
